molecular formula C15H34BrN B12401185 Dodecyltrimethylammonium-d25 (bromide)

Dodecyltrimethylammonium-d25 (bromide)

Cat. No.: B12401185
M. Wt: 333.49 g/mol
InChI Key: XJWSAJYUBXQQDR-MMHLDRISSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltrimethylammonium-d25 (bromide) is synthesized by introducing deuterium into dodecyltrimethylammonium bromide. The process involves the substitution of hydrogen atoms with deuterium atoms in the dodecyl chain. This can be achieved through various chemical reactions, including the use of deuterated reagents and catalysts .

Industrial Production Methods

Industrial production of dodecyltrimethylammonium-d25 (bromide) typically involves large-scale synthesis using deuterated raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through processes such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Dodecyltrimethylammonium-d25 (bromide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving dodecyltrimethylammonium-d25 (bromide) include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various dodecyltrimethylammonium salts .

Scientific Research Applications

Dodecyltrimethylammonium-d25 (bromide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyltrimethylammonium-d25 (bromide) involves its interaction with DNA. The compound binds to DNA, altering its mechanical properties and binding parameters. This interaction is influenced by both electrostatic and hydrophobic forces . The deuterium labeling allows for detailed study of these interactions, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: The non-deuterated version of the compound.

    Hexadecyltrimethylammonium bromide: A similar quaternary ammonium surfactant with a longer alkyl chain.

    Decyltrimethylammonium bromide: A similar compound with a shorter alkyl chain.

Uniqueness

Dodecyltrimethylammonium-d25 (bromide) is unique due to its deuterium labeling, which allows for detailed tracing and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C15H34BrN

Molecular Weight

333.49 g/mol

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)azanium;bromide

InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2;

InChI Key

XJWSAJYUBXQQDR-MMHLDRISSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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